molecular formula C20H13N3O4 B302324 N'~2~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE

N'~2~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE

Cat. No.: B302324
M. Wt: 359.3 g/mol
InChI Key: HSDFDMSYAUCFSY-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-nitrophenyl)methylideneamino]-2-benzo[e]benzofurancarboxamide is a naphthofuran.

Scientific Research Applications

  • Synthesis and Biological Activity : A study synthesized various Schiff bases and azetidione derivatives from naphtho[2,1-b]furan-2-carbohydrazide, evaluating their antimicrobial and antioxidant activities. These compounds demonstrated significant potential in these areas (Devi et al., 2010).

  • Antibacterial and Antifungal Properties : Another research synthesized 1,2,4-Triazole derivatives from naphtho[2,1-b]furan-2-carbohydrazide and assessed their antibacterial and antifungal activities, indicating a potential application in combating microbial infections (Singala et al., 2018).

  • Synthesis and Characterization : A similar study involved the synthesis of novel 1,3,4-Oxadiazole derivatives from naphtho[2,1-b]furan-2-carbohydrazide, which were then characterized and evaluated for their antimicrobial properties (Darshansinh et al., 2018).

  • Pharmacological Studies : Research on the synthesis and activity evaluation of 2,3-dihydro-1H-pyrazoles linked to naphtho[2,1-b]furan revealed insights into their antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities, showcasing a broad spectrum of potential pharmacological uses (Kumaraswamy et al., 2008).

  • Nonlinear Optical Properties : Another study focused on the synthesis of azetidinone derivatives encompassing 3-Nitronaphtho[2,1-B]Furan, highlighting their non-linear optical properties. This suggests potential applications in fields like optical data storage and telecommunication (Devi et al., 2015).

Properties

Molecular Formula

C20H13N3O4

Molecular Weight

359.3 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C20H13N3O4/c24-20(22-21-12-13-4-3-6-15(10-13)23(25)26)19-11-17-16-7-2-1-5-14(16)8-9-18(17)27-19/h1-12H,(H,22,24)/b21-12+

InChI Key

HSDFDMSYAUCFSY-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'~2~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE
Reactant of Route 2
N'~2~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE
Reactant of Route 3
N'~2~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
N'~2~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE

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